molecular formula C17H24ClN3O4 B14163467 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride CAS No. 98402-03-0

3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride

Cat. No.: B14163467
CAS No.: 98402-03-0
M. Wt: 369.8 g/mol
InChI Key: VLIAYPBSIKDCQY-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound that belongs to the hydantoin class. This compound is characterized by the presence of a morpholinomethyl group, a p-ethoxyphenyl group, and a methyl group attached to the hydantoin core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:

    Formation of the Hydantoin Core: The hydantoin core is synthesized by the reaction of an appropriate amino acid with urea under acidic conditions. This reaction forms the hydantoin ring structure.

    Introduction of the p-Ethoxyphenyl Group: The p-ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the hydantoin core with p-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Morpholinomethyl Group: The morpholinomethyl group is added via a Mannich reaction. This involves the reaction of the hydantoin derivative with formaldehyde and morpholine under acidic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the morpholinomethyl group.

Scientific Research Applications

3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(p-Ethoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group.

    3-(Morpholinomethyl)-5-phenylhydantoin: Lacks the p-ethoxy group.

    3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin: Contains a p-methoxy group instead of a p-ethoxy group.

Uniqueness

3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

98402-03-0

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride

InChI

InChI=1S/C17H23N3O4.ClH/c1-3-24-14-6-4-13(5-7-14)17(2)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19;/h4-7H,3,8-12H2,1-2H3,(H,18,22);1H

InChI Key

VLIAYPBSIKDCQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-]

Origin of Product

United States

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